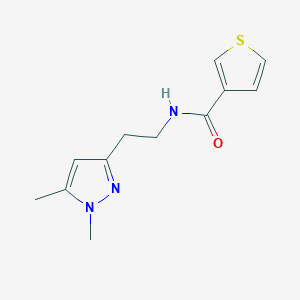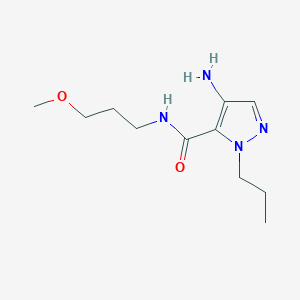
2-(4-fluorophenoxy)-N-(2-(4-(thiophen-2-yl)piperidin-1-yl)ethyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Molecular Structure Analysis
The compound contains a fluorophenoxy group, which is a phenol derivative where one of the hydrogen atoms is replaced by a fluorine atom and one of the hydroxyl hydrogen is replaced by a phenoxy group. It also contains a thiophenyl group, which is a sulfur-containing heterocyclic compound, and a piperidine ring, which is a six-membered ring with one nitrogen atom .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. As a complex organic compound, it likely has a relatively high molecular weight and may have specific interactions with other substances based on its functional groups.Scientific Research Applications
Histamine H2 Receptor Antagonist with Gastroprotective Activity
Research on derivatives of N-[3-[3-(piperidinomethyl)phenoxyl]propyl]acetamide, which shares structural similarity with the specified compound, has demonstrated gastroprotective activities. These compounds, particularly those with a thioether function such as furfurylthio or furfurylsulfinyl, showed significant histamine H2 receptor antagonistic activity, gastric anti-secretory activity, and gastroprotective action. One potent compound identified was 2-Furfurylsulfinyl-N-[4-[4-(piperidinomethyl)-2-pyridyloxy]- (Z)-2-butenyl]acetamide, highlighting the importance of heteroaromatic rings and specific substituents for enhanced activity (Hirakawa et al., 1998).
Chemoselective Acetylation in Drug Synthesis
The chemoselective monoacetylation of 2-aminophenol to N-(2-hydroxyphenyl)acetamide, an intermediate in the synthesis of antimalarial drugs, was achieved using immobilized lipase as a catalyst. This process optimization study used various acyl donors and conditions to achieve high selectivity and efficiency, demonstrating the compound's potential application in the synthesis of biologically active molecules (Magadum & Yadav, 2018).
Antimicrobial Evaluation of Novel Imines and Thiazolidinones
Compounds synthesized from derivatives similar to the specified compound have been evaluated for their antimicrobial properties. For example, the creation of N-(substituted benzylidiene)-2-(4-chloro-3-methylphenoxy)acetamide and its cyclization with thioglycolic acid yielded compounds with notable antibacterial and antifungal activities. This illustrates the potential of structurally related compounds in developing new antimicrobial agents (Fuloria et al., 2009).
Herbicidal Activity of Novel Derivatives
Synthesis of novel N-(2-fluoro-5-(3-methyl-2,6-dioxo-4-(trifluoromethyl)-2,3-dihydropyrimidin-1(6H)-yl)phenyl)-2-phenoxy)acetamides showed better herbicidal activities against dicotyledonous weeds. This suggests that compounds structurally related to the specified compound could have significant applications in agricultural chemistry, providing new tools for weed management (Wu et al., 2011).
Antibacterial Potentials of Acetamide Derivatives
Research involving the synthesis of acetamide derivatives bearing structural features similar to the specified compound has shown moderate antibacterial activity. These studies contribute to the understanding of how such compounds can be designed for enhanced antibacterial efficacy, potentially leading to the development of new antibiotics (Iqbal et al., 2017).
Safety and Hazards
properties
IUPAC Name |
2-(4-fluorophenoxy)-N-[2-(4-thiophen-2-ylpiperidin-1-yl)ethyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23FN2O2S/c20-16-3-5-17(6-4-16)24-14-19(23)21-9-12-22-10-7-15(8-11-22)18-2-1-13-25-18/h1-6,13,15H,7-12,14H2,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VMTCSPGFHSIIQB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C2=CC=CS2)CCNC(=O)COC3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23FN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[2-(benzylamino)-2-oxoethyl]-5-chloro-1,3-dimethyl-1H-pyrazole-4-carboxamide](/img/structure/B2746331.png)

![2-[[1-(furan-2-ylmethyl)-2-oxo-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl]sulfanyl]-N-(4-methoxyphenyl)acetamide](/img/structure/B2746334.png)


![N-[5-(2,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-5,6,7,8-tetrahydronaphthalene-2-carboxamide](/img/structure/B2746340.png)
![2-Chloro-3-{[2-(2-hydroxyethoxy)ethyl]amino}naphthoquinone](/img/structure/B2746342.png)
![1'-(Thiophen-2-ylsulfonyl)spiro[chroman-2,3'-pyrrolidin]-4-one](/img/structure/B2746343.png)
![N-[3-(diethylamino)propyl]-1-(5-oxo-6,7,8,9-tetrahydro-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-2-yl)piperidine-3-carboxamide](/img/structure/B2746346.png)

![2-{[4-amino-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-ethylphenyl)acetamide](/img/structure/B2746348.png)
![5-Bromo-2-[[1-(1-ethyl-2-methylimidazol-4-yl)sulfonylpiperidin-3-yl]methoxy]pyrimidine](/img/structure/B2746350.png)
![3,9-dimethyl-1,7-dipropyl-5,7,9-trihydro-4H-1,2,4-triazino[4,3-h]purine-6,8-di one](/img/structure/B2746352.png)
![2-[(6-methyl-2-oxo-1H-pyrimidin-4-yl)sulfanyl]-N-(2-nitrophenyl)acetamide](/img/structure/B2746353.png)